1-(1H-pyrazol-3-yl)propan-1-one
Description
Properties
CAS No. |
42517-73-7 |
|---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1H-pyrazol-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 1H-pyrazole with 1-phenylprop-2-yn-1-one in the presence of a catalyst such as aluminum oxide (Al₂O₃) at room temperature . This method yields the desired compound in moderate yields.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1H-pyrazol-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
1-(1H-pyrazol-3-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of 1-(1H-pyrazol-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, affecting their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Substituent Variations and Complexity
- 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one (): This compound features a phenyl group and two pyrazole rings attached to the propanone backbone. X-ray diffraction confirmed its planar geometry .
- 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one () :
The hydroxy and methyl substituents introduce hydrogen-bonding capabilities and steric hindrance, differentiating its reactivity from the simpler target compound. - (2E)-1-(Adamantan-1-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one (): The adamantyl group increases lipophilicity, while the conjugated enone system may enhance UV absorption and electronic properties.
Heterocyclic Modifications
- Oxadiazole Derivatives (): Compounds like 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone incorporate oxadiazole, a nitrogen-rich heterocycle, which could improve thermal stability and bioactivity.
Physicochemical Properties
Spectral Characterization
Solubility and Stability
Q & A
Q. What are the critical parameters to consider when scaling up the synthesis of this compound from milligram to gram quantities?
- Methodological Answer : Maintain stoichiometric ratios of reagents (e.g., LiCl/NaBH₄ for reductions) and optimize solvent volumes to avoid dilution effects . Use jacketed reactors for temperature control. Pilot studies with in-situ FTIR or PAT (Process Analytical Technology) ensure consistency .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
